3-(3,3-Dimethyl-1-triazenyl)-4-methoxybenzamide
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Overview
Description
3-(3,3-Dimethyl-1-triazenyl)-4-methoxybenzamide is a compound belonging to the triazene class of chemicals. Triazenes are known for their versatility in biological, physical, and chemical applications. This compound is structurally characterized by a triazenyl group (-NNN-) attached to a benzamide moiety, with a methoxy group at the para position of the benzamide ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,3-Dimethyl-1-triazenyl)-4-methoxybenzamide typically involves the reaction of 4-methoxybenzoyl chloride with 3,3-dimethyl-1-triazenylamine. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the triazenyl linkage. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with efficient cooling systems to manage the exothermic reaction.
Chemical Reactions Analysis
Types of Reactions
3-(3,3-Dimethyl-1-triazenyl)-4-methoxybenzamide undergoes various types of chemical reactions, including:
Oxidation: The triazenyl group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines under basic or acidic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3-(3,3-Dimethyl-1-triazenyl)-4-methoxybenzamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an antitumor agent due to its ability to alkylate DNA.
Medicine: Explored for its use in chemotherapy, particularly in the treatment of melanoma and other cancers.
Mechanism of Action
The mechanism of action of 3-(3,3-Dimethyl-1-triazenyl)-4-methoxybenzamide involves its ability to alkylate DNA. The triazenyl group undergoes metabolic activation to form reactive intermediates that can methylate DNA bases, leading to the disruption of DNA replication and transcription. This results in the inhibition of cancer cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
Dacarbazine: Another triazene compound used in chemotherapy, particularly for melanoma and Hodgkin’s lymphoma.
1,3-Diphenyltriazene: Used in coordination chemistry as a ligand to form metal complexes.
Uniqueness
3-(3,3-Dimethyl-1-triazenyl)-4-methoxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and reactivity compared to other triazene compounds.
Properties
CAS No. |
66974-78-5 |
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Molecular Formula |
C10H14N4O2 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
3-(dimethylaminodiazenyl)-4-methoxybenzamide |
InChI |
InChI=1S/C10H14N4O2/c1-14(2)13-12-8-6-7(10(11)15)4-5-9(8)16-3/h4-6H,1-3H3,(H2,11,15) |
InChI Key |
DGNRILCIMHRIOR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)N=NC1=C(C=CC(=C1)C(=O)N)OC |
Origin of Product |
United States |
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